molecular formula C8H6KNO4S B7722371 potassium;1H-indol-3-yl sulfate

potassium;1H-indol-3-yl sulfate

Cat. No.: B7722371
M. Wt: 251.30 g/mol
InChI Key: MDAWATNFDJIBBD-UHFFFAOYSA-M
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Description

Potassium 1H-indol-3-yl sulfate (CAS 2642-37-7), also known as indoxyl sulfate potassium salt, is an endogenous metabolite derived from dietary tryptophan. Intestinal bacteria metabolize tryptophan to indole, which is absorbed into the bloodstream and sulfated in the liver to form this compound . It acts as a potent agonist of the aryl hydrocarbon receptor (AhR), a regulator of immune-inflammatory responses . In chronic kidney disease (CKD), impaired renal excretion leads to its accumulation as a uremic toxin, inducing oxidative stress, NF-κB activation, and profibrotic pathways (e.g., TGF-β1/Smad3) in renal tubular cells . Its molecular formula is C₈H₆KNO₄S, with a molecular weight of 251.3 g/mol .

Properties

IUPAC Name

potassium;1H-indol-3-yl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWATNFDJIBBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium;1H-indol-3-yl sulfate can be synthesized through the sulfonation of indole. One common method involves dissolving 3-hydroxyindole in sulfuric acid and then adding potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium;1H-indol-3-yl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Potassium;1H-indol-3-yl sulfate has a wide range of applications in scientific research:

Mechanism of Action

Potassium;1H-indol-3-yl sulfate acts as a nucleophile, actively engaging in a range of chemical reactions. It has been shown to induce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting the expression of transforming growth factor-beta 1 (TGF-β1) and Smad3 in proximal tubular cells of rats. This activity is associated with its profibrotic effects and its role in oxidative stress .

Comparison with Similar Compounds

Structural and Functional Analogs

The following table compares potassium 1H-indol-3-yl sulfate with structurally or functionally related compounds:

Compound Structure AhR Activity Molecular Formula/Weight Biological Role Key Differences
Potassium 1H-indol-3-yl sulfate Indole ring with sulfate ester at C3 Agonist (endogenous ligand) C₈H₆KNO₄S / 251.3 g/mol Uremic toxin in CKD; promotes fibrosis via TGF-β1/Smad3 Endogenous metabolite; direct link to CKD progression.
5,6-Benzoflavone (β-Naphthoflavone) Polycyclic aromatic hydrocarbon Agonist (exogenous ligand) C₁₉H₁₂O₂ / 272.3 g/mol Disrupts zinc homeostasis; anti-inflammatory via AKT/Nrf-2/HO-1-NF-κB axis Synthetic; lacks sulfate group; used in cancer and neurodegeneration research.
MeBIO Not a sulfate ester (structure unspecified) Agonist (IC₅₀: 44 μM for GSK-3; 55 μM for CDK1/cyclin b) Not provided Dual activity: AhR activation and kinase inhibition Synthetic; inhibits cell cycle kinases, unlike potassium 1H-indol-3-yl sulfate.
8-Hydroxyquinoline sulfate potassium salt Quinoline ring with sulfate at C8 Not reported C₉H₅KNO₄S / 278.3 g/mol No direct AhR association; structural analog with sulfation at different position Exogenous; used in analytical chemistry; no known role in uremic toxicity.
L-Cysteine S-sulfate sodium hydrate Cysteine derivative with sulfate group NMDA receptor agonist C₃H₆NNaO₅S₂ / 231.2 g/mol Modulates glutamate signaling; unrelated to AhR pathways Sulfur-containing but targets NMDA receptors; distinct from indole derivatives.

Metabolic Analogs

  • Tryptophan Metabolites : Potassium 1H-indol-3-yl sulfate is distinct from other tryptophan metabolites like serotonin or kynurenine, as it is exclusively gut microbiota-dependent and sulfated .
  • Uremic Toxins : Compared to other uremic toxins (e.g., p-cresyl sulfate), potassium 1H-indol-3-yl sulfate uniquely activates AhR and promotes renal fibrosis, whereas others may target alternative pathways (e.g., endothelial dysfunction) .

Pharmacological and Clinical Implications

  • AhR Selectivity: Unlike synthetic agonists (e.g., 5,6-benzoflavone), potassium 1H-indol-3-yl sulfate’s endogenous origin makes it a biomarker for CKD progression .

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